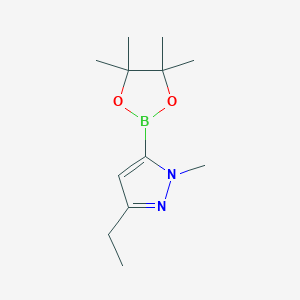
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as bromodomains) and inhibit their function . This inhibition could lead to changes in gene expression and cellular function.
Result of Action
Inhibition of bromodomains could potentially lead to changes in gene expression, impacting cellular proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Boronic Acid Formation: The starting material, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, undergoes a series of reactions to introduce the ethyl group at the 3-position.
Cross-Coupling Reactions: The boronic acid derivative is then subjected to cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts, such as palladium or nickel, is common to facilitate the cross-coupling reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the boronic acid group.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and various ligands are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced boronic acids and boronic esters.
Substitution Products: A wide range of functionalized pyrazoles.
Scientific Research Applications
Chemistry: This compound is extensively used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activities and biochemical pathways. Its boronic acid group can interact with various biomolecules, making it a valuable tool in biochemistry.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for therapeutic agents.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials. Its versatility in chemical reactions makes it a valuable building block.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but has an imidazole ring instead of a pyrazole ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the pyrazole or imidazole ring.
Uniqueness: 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of the pyrazole ring and the boronic acid group, which allows for diverse chemical reactivity and biological activity. This combination is not found in simpler boronic acid derivatives or other heterocyclic compounds.
Properties
IUPAC Name |
3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYSAPREJHULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
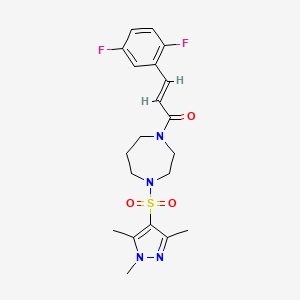
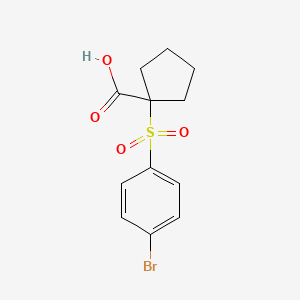
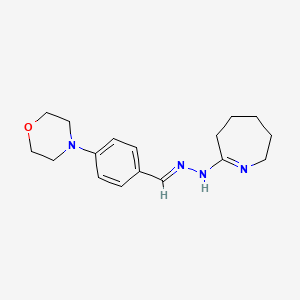
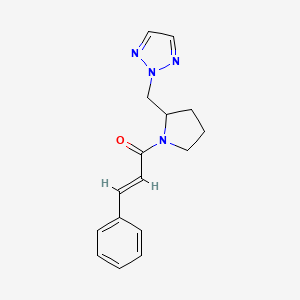
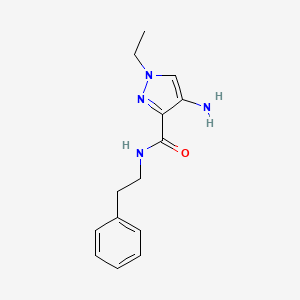
![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)
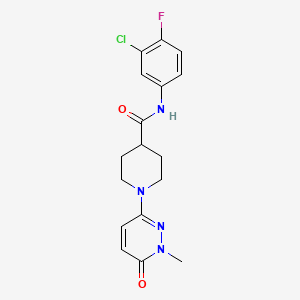
![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)
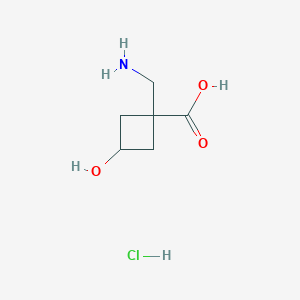
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2894153.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)
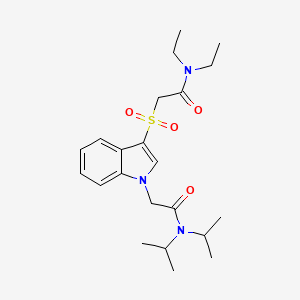
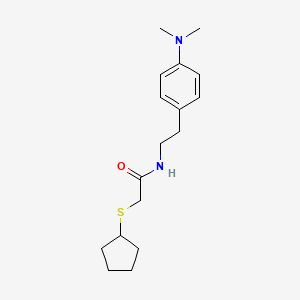
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)
